Alanylhistidine
Overview
Description
Alanylhistidine, also known as beta-alanyl-L-histidine, is a dipeptide composed of the amino acids beta-alanine and L-histidine. This compound is naturally occurring and is found in high concentrations in muscle and brain tissues. It is known for its antioxidant properties and its ability to chelate metal ions, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanylhistidine can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine. This process is often mediated by enzymes such as dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards this compound. The presence of divalent metal ions, such as manganese chloride, significantly enhances the enzyme’s activity .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through biocatalytic processes. These processes often involve the use of immobilized enzymes to increase yield and facilitate product separation. For example, papain immobilized on magnetic nanocrystalline cellulose has been used to catalyze the synthesis of this compound in deep eutectic solvents, achieving high yields and allowing for easy recovery of the catalyst .
Chemical Reactions Analysis
Types of Reactions: Alanylhistidine undergoes various chemical reactions, including acid-base interactions and chelation with metal ions. The protolytic equilibria of this compound in aqueous solutions have been studied extensively, revealing the stepwise dissociation constants and thermal effects of dissociation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include beta-alanine, L-histidine, and various metal ions such as manganese chloride. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and stability .
Major Products Formed: The major products formed from the reactions of this compound include its dissociation products in aqueous solutions and various metal ion complexes.
Scientific Research Applications
Alanylhistidine has a wide range of scientific research applications. In chemistry, it is studied for its metal-chelating properties and its role in various biochemical processes. In biology and medicine, this compound is investigated for its antioxidant and anti-inflammatory activities. It has been shown to modulate energy metabolism in immune cells and has potential therapeutic applications in diseases such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of alanylhistidine involves its ability to detoxify reactive oxygen and nitrogen species, down-regulate the production of pro-inflammatory mediators, and inhibit the formation of aberrant proteins. It also modulates the activity of immune cells in both the peripheral and central nervous systems .
Comparison with Similar Compounds
Alanylhistidine is similar to other dipeptides such as carnosine (beta-alanyl-L-histidine) and anserine (beta-alanyl-1-methyl-L-histidine). this compound is unique in its specific metal-chelating properties and its ability to modulate immune cell activity. These properties make it a compound of interest for further research and potential therapeutic applications .
List of Similar Compounds:- Carnosine (beta-alanyl-L-histidine)
- Anserine (beta-alanyl-1-methyl-L-histidine)
- Homocarnosine (gamma-aminobutyryl-L-histidine)
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
Record name | Alanylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
Record name | Alanylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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